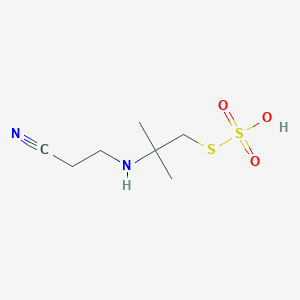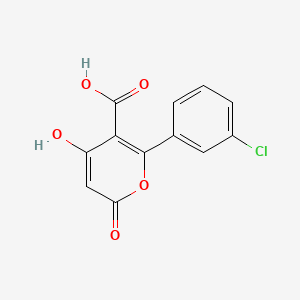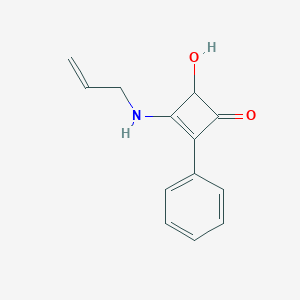
Carbamic acid,diethyl-,tetrahydro-2-furanyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) is a complex organic compound with a unique structure that includes a cyclobutenone ring, a hydroxy group, a phenyl group, and a propenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutenone ring, the introduction of the hydroxy and phenyl groups, and the attachment of the propenylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyclobutenone ring can be reduced to a cyclobutane ring.
Substitution: The propenylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyclobutenone ring may produce a cyclobutane derivative.
科学研究应用
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety.
相似化合物的比较
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) can be compared with other similar compounds, such as:
Cyclobutenone derivatives: Compounds with variations in the substituents on the cyclobutenone ring.
Phenyl-substituted compounds: Compounds with different functional groups attached to the phenyl ring.
Propenylamino derivatives: Compounds with different substituents on the propenylamino group.
The uniqueness of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) lies in its combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
4-hydroxy-2-phenyl-3-(prop-2-enylamino)cyclobut-2-en-1-one |
InChI |
InChI=1S/C13H13NO2/c1-2-8-14-11-10(12(15)13(11)16)9-6-4-3-5-7-9/h2-7,13-14,16H,1,8H2 |
InChI 键 |
FXARRKJCZHLBNR-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC1=C(C(=O)C1O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
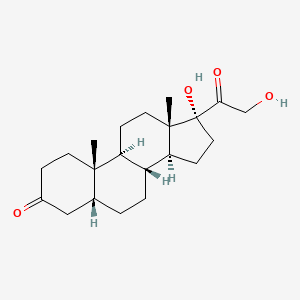
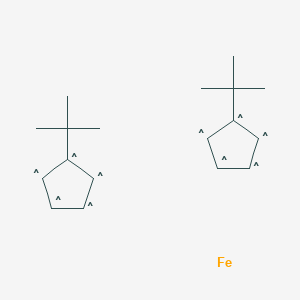
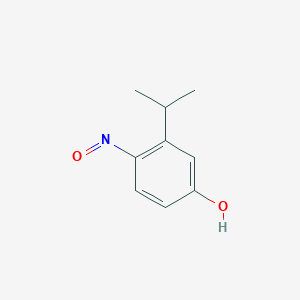
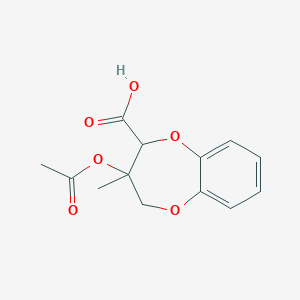
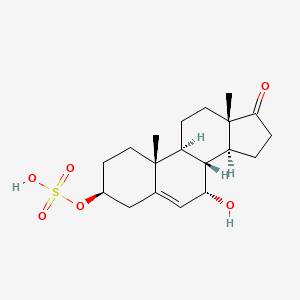


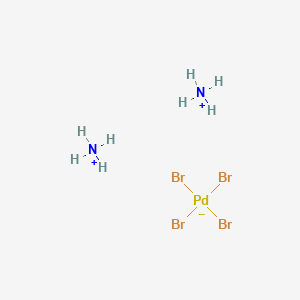
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
